(2E,5Z)-5-(4-fluorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
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Overview
Description
(2E,5Z)-5-(4-fluorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, a fluorobenzylidene group, and a hydroxyphenyl imino group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-5-(4-fluorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with 3-hydroxyaniline in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E,5Z)-5-(4-fluorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
(2E,5Z)-5-(4-fluorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (2E,5Z)-5-(4-fluorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit key enzymes involved in inflammatory and cancer pathways.
Modulating Receptors: It may bind to specific receptors, altering cellular signaling pathways.
Inducing Apoptosis: The compound can induce programmed cell death in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: A fluorinated building block used in organic synthesis.
4-(Trifluoromethyl)benzoic acid: Used in the synthesis of various organic compounds.
Uniqueness
(2E,5Z)-5-(4-fluorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazolidinone ring and imino group contribute to its potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H11FN2O2S |
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Molecular Weight |
314.3 g/mol |
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-2-(3-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11FN2O2S/c17-11-6-4-10(5-7-11)8-14-15(21)19-16(22-14)18-12-2-1-3-13(20)9-12/h1-9,20H,(H,18,19,21)/b14-8- |
InChI Key |
MZFBWBARGFEKJT-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2 |
Canonical SMILES |
C1=CC(=CC(=C1)O)N=C2NC(=O)C(=CC3=CC=C(C=C3)F)S2 |
Origin of Product |
United States |
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